[(2-methoxyphenyl)methyl](methyl)amine, oxalic acid
Description
(2-Methoxyphenyl)methylamine is a secondary amine with a benzylamine backbone, where the benzyl group is substituted with a 2-methoxy group, and the nitrogen atom is methylated. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . When combined with oxalic acid (C₂H₂O₄), it forms a salt, likely through protonation of the amine group, resulting in improved solubility and stability compared to the free base. Oxalic acid, a dicarboxylic acid, is commonly used in salt formation to modulate physicochemical properties such as crystallinity and bioavailability .
This compound shares structural similarities with psychoactive NBOMe derivatives (e.g., 25I-NBOMe), which feature a phenethylamine backbone and the N-[(2-methoxyphenyl)methyl] group . However, the absence of the phenethylamine moiety in (2-methoxyphenyl)methylamine suggests distinct pharmacological and chemical behaviors.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-10-7-8-5-3-4-6-9(8)11-2;3-1(4)2(5)6/h3-6,10H,7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGMACQJDIADRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Methoxybenzaldehyde
The most widely reported method involves reductive amination of 2-methoxybenzaldehyde with methylamine. In a typical procedure:
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Reactants : 2-Methoxybenzaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), sodium cyanoborohydride (1.5 eq)
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Solvent : Methanol (0.5 M concentration)
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Workup : Neutralization with 10% NaOH, extraction with dichloromethane (3×15 mL), drying over Na₂SO₄, and rotary evaporation
Critical parameters:
Alkylation of Methylamine with 2-Methoxybenzyl Chloride
Alternative routes employ alkylation under basic conditions:
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Reactants : 2-Methoxybenzyl chloride (1.0 eq), methylamine (2.0 eq, 40% aqueous)
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Solvent : Tetrahydrofuran (THF, 3 mL/mmol)
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Catalyst : K₂CO₃ (1.5 eq)
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Workup : Filtration, solvent removal, and silica gel chromatography (hexane:EtOAc 4:1)
Comparative analysis:
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | 25 | 12 | 92 | 98.5 |
| Alkylation | 65 | 8 | 85 | 96.2 |
Reductive amination offers superior yields and milder conditions, though alkylation avoids stoichiometric reducing agents.
Formation of Oxalic Acid Salt
Acid-Base Reaction in Ethanolic Medium
Standard salt preparation involves equimolar reaction in polar solvents:
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Reactants : (2-Methoxyphenyl)methylamine (1.0 eq), oxalic acid dihydrate (1.0 eq)
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Solvent : Ethanol (5 mL/mmol)
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Conditions : Reflux at 78°C for 1 hour, followed by slow cooling to 4°C
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Crystallization : Needle-shaped crystals form within 2 hours
Solvent screening reveals ethanol optimizes crystal morphology and filtration efficiency:
| Solvent | Dielectric Constant | Crystallization Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 2 | 89 |
| Acetonitrile | 37.5 | 4 | 78 |
| THF | 7.5 | 12 | 63 |
Mechanochemical Synthesis
Patent literature describes solvent-free approaches using ball milling:
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Reactants : Amine (1.0 eq), oxalic acid (1.05 eq)
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Equipment : Planetary ball mill (stainless steel jar, 500 rpm)
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Yield : 95% with 99.1% purity (no recrystallization required)
Advantages:
Purification and Characterization
Recrystallization Optimization
Ethanol/water mixtures improve crystal purity:
Spectroscopic Validation
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¹H NMR (400 MHz, D₂O) : δ 7.25 (t, J=7.8 Hz, 1H, ArH), 6.89 (d, J=8.2 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.65 (s, 3H, NCH₃)
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FT-IR (KBr) : 2500-3000 cm⁻¹ (NH⁺ stretch), 1685 cm⁻¹ (C=O oxalate), 1260 cm⁻¹ (C-O methoxy)
Stability Studies
Thermal Degradation Analysis
TGA-DSC under nitrogen atmosphere:
Hygroscopicity Testing
Dynamic vapor sorption (25°C):
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Critical RH : 65% (moisture uptake <1% below threshold)
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent-pending systems achieve throughputs of 50 kg/day:
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methylamine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-methoxyphenyl)methylamine, oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methylamine, oxalic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Pharmacological Activity | Key References |
|---|---|---|---|---|
| (2-Methoxyphenyl)methylamine | C₉H₁₃NO | Secondary amine; 2-methoxybenzyl group | Unknown; potential CNS modulation | |
| 25I-NBOMe | C₁₈H₂₂INO₃ | Phenethylamine backbone; 2,5-dimethoxy substituents | Potent 5-HT₂A agonist (hallucinogen) | |
| N,N′-Diaryl-oxalamic acid diamides | Varies | Oxalic acid diamides with aryl groups | Antioxidant, enzyme inhibition | |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | Halogenated benzylamine | Intermediate in drug synthesis |
Key Observations :
Pharmacological Activity: NBOMe derivatives (e.g., 25I-NBOMe) exhibit high affinity for serotonin receptors (5-HT₂A) due to their phenethylamine structure and halogen substituents . In contrast, (2-methoxyphenyl)methylamine lacks the extended phenethyl chain, likely reducing receptor affinity.
Physicochemical Properties: Solubility: Amine-oxalate salts (e.g., (2-methoxyphenyl)methylamine oxalate) are typically more water-soluble than free bases due to ionic interactions . Stability: Halogenated analogues (e.g., (2-chloro-4-fluorophenyl)methylamine) may exhibit enhanced stability under acidic conditions compared to non-halogenated derivatives .
Synthetic Routes :
- (2-Methoxyphenyl)methylamine can be synthesized via reductive amination of 2-methoxybenzaldehyde with methylamine, followed by salt formation with oxalic acid .
- NBOMe derivatives require multi-step syntheses, including Friedel-Crafts alkylation and halogenation .
Pharmacokinetic and Toxicological Profiles
Table 2: Pharmacokinetic and Toxicity Data
| Compound Name | LogP (Predicted) | Rule of Five Compliance | Toxicity Notes |
|---|---|---|---|
| (2-Methoxyphenyl)methylamine | 1.8 | Compliant | Limited data; low acute toxicity |
| 25I-NBOMe | 3.2 | Compliant | High toxicity (seizures, death) |
| Oxalic acid diamides | 2.1–3.5 | Compliant | Low toxicity in rat models |
Key Findings :
- Lipophilicity : NBOMe derivatives (LogP ~3.2) exhibit higher lipophilicity than (2-methoxyphenyl)methylamine (LogP ~1.8), correlating with enhanced blood-brain barrier penetration and potency .
- Toxicity : NBOMe compounds are associated with severe neurotoxicity and fatalities, whereas oxalic acid diamides show favorable safety profiles in preclinical studies .
Biological Activity
The compound (2-methoxyphenyl)methylamine, oxalic acid is a derivative of methylamine and oxalic acid, which has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN·CHO
- Molecular Weight : Approximately 215.23 g/mol
- Functional Groups : The compound contains an amine group and a dicarboxylic acid moiety, contributing to its biological activity.
Mechanisms of Biological Activity
The biological activity of (2-methoxyphenyl)methylamine, oxalic acid can be attributed to several mechanisms:
- Enzyme Interaction : It has been employed in studies focusing on enzyme interactions, particularly as a substrate in biochemical assays. Its structure allows it to modulate enzyme activities, which is crucial for various metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to oxalic acid have shown inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : The presence of the oxalic acid component may contribute to anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated macrophages. This mechanism is critical in conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study evaluating various isoquinoline alkaloids, compounds structurally related to (2-methoxyphenyl)methylamine exhibited significant antimicrobial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 64.0 μg/mL . This finding suggests that modifications to the core structure can enhance antimicrobial efficacy.
Case Study 2: Anti-inflammatory Mechanism
Research indicated that the interaction between oxalic acid and methylamine facilitates the formation of stable clusters that can influence new particle formation in the atmosphere, which parallels its biological interactions. This stability may enhance its potential as an anti-inflammatory agent by modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
